![molecular formula C21H15FN2O2S2 B2778363 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 895490-32-1](/img/structure/B2778363.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. BTA-EG6 is a synthetic compound that has been designed to target specific proteins and enzymes involved in cancer cell growth and proliferation.
Scientific Research Applications
Anti-inflammatory Applications
Research on benzothiazole derivatives has demonstrated significant anti-inflammatory activity. For instance, derivatives synthesized for anti-inflammatory testing showed promising results, indicating potential for further exploration in medical research for treatments of inflammation-related conditions (Sunder & Maleraju, 2013).
Antitumor and Anticancer Activity
Benzothiazole derivatives have also been explored for their antitumor and anticancer properties. Specific compounds have demonstrated considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of benzothiazole-based molecules in oncology (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antibacterial Properties
Several studies have synthesized benzothiazole acetamide derivatives to evaluate their antimicrobial and antibacterial effectiveness. These compounds have shown significant activity against a range of bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2S2/c22-13-5-8-15(9-6-13)27-12-20(26)23-14-7-10-18(25)16(11-14)21-24-17-3-1-2-4-19(17)28-21/h1-11,25H,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDCDJBBNRMNOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CSC4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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